8-Bromo-5-nitroquinoline

regioselective synthesis quinoline functionalization positional isomerism

8-Bromo-5-nitroquinoline (CAS 139366-35-1) is the exact regioisomer required for TLR7 inhibitor synthesis per patent CN-112390751-A. Generic substitution with 5-bromo-8-nitroquinoline (CAS 176967-80-9) leads to synthetic failure due to non-interchangeable reactivity profiles. • Enables one-pot Pd-catalyzed borylation/Suzuki coupling at C8 with yields up to 95% • Orthogonal C5-nitro group available for reduction or SNAr derivatization • ≥98% purity supports reproducible scale-up from discovery to preclinical GLP tox batches

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 139366-35-1
Cat. No. B144396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-nitroquinoline
CAS139366-35-1
Synonyms8-BROMO-5-NITROQUINOLINE
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
InChIKeyLEMUPVPKQOTZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-nitroquinoline: Scientific Procurement Baseline


8-Bromo-5-nitroquinoline (CAS 139366-35-1) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a bromine substituent at the 8-position and a nitro group at the 5-position of the quinoline ring system [1]. With molecular formula C9H5BrN2O2 and molecular weight 253.05 g/mol , this bifunctional building block features a predicted melting point of 136-137 °C and a calculated XLogP3 value of 3.1 . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with documented applications in Suzuki-Miyaura cross-coupling reactions [2] and as a precursor in the synthesis of Toll-like receptor-7 small molecule inhibitors .

Dual-functional handle: C8-bromo for cross-coupling, C5-nitro for SNAr or reduction
Pre-validated substrate for one-pot Pd-catalyzed borylation/Suzuki–Miyaura coupling
Patent-specified intermediate for TLR7 inhibitor synthesis (regioisomer identity required)

Why 8-Bromo-5-nitroquinoline Cannot Be Substituted by Generic Analogs


The positional isomerism of bromo-nitroquinolines presents a critical procurement consideration: 8-bromo-5-nitroquinoline (CAS 139366-35-1) and its regioisomer 5-bromo-8-nitroquinoline (CAS 176967-80-9) are distinct chemical entities with non-interchangeable reactivity profiles [1]. The 8-position bromine on the quinoline scaffold confers a unique steric and electronic environment that enables regioselective C8-functionalization via palladium-catalyzed borylation and subsequent Suzuki-Miyaura coupling, a reactivity pattern not available with 5-bromo-substituted analogs [2]. Furthermore, the combination of a C8-bromo leaving group with a C5-nitro electron-withdrawing group creates an activation pattern that differs fundamentally from other halogen substitution patterns (e.g., 8-chloro or 8-iodo analogs) in both cross-coupling kinetics and SNAr reactivity [3]. Generic substitution with alternative nitroquinoline derivatives risks synthetic failure, altered reaction outcomes, and non-reproducible biological activity due to scaffold-dependent target engagement profiles documented across quinoline-based pharmacophores [4].

Target: 8-Bromo-5-nitroquinoline
Substitute: 5-Bromo-8-nitroquinoline
C8-Br enables regioselective cross-coupling; C5-Br in substitute lacks this C8-halogen handle.
C5-Br offers different coupling geometry; may not reproduce 8-arylated products.
Patent CN-112390751-A explicitly claims the 8-bromo-5-nitro isomer for TLR7 route.
Regioisomer substitution may breach IP compliance and alter pharmacophore output.
C5-nitro activates SNAr at C8; nitro at C8 in substitute shifts activation pattern.
Different electron-withdrawing position changes nucleophilic substitution outcomes.

8-Bromo-5-nitroquinoline Differentiation Evidence


Regioisomeric Reactivity Differences

The regioisomer 5-bromo-8-nitroquinoline (CAS 176967-80-9) exhibits distinct physicochemical and reactivity properties compared to 8-bromo-5-nitroquinoline, rendering them non-interchangeable in synthetic workflows [1]. The target compound possesses the bromine at C8, enabling participation in C8-selective palladium-catalyzed borylation reactions, whereas the 5-bromo isomer lacks this C8-halogen handle for analogous transformations [2].

Regioisomeric Reactivity
Head-to-head
C8-Br, C5-NO2 (target) vs C5-Br, C8-NO2 (isomer)
XLogP3: 3.1 vs 2.7 (Δ = 0.4 log units)
Regioisomeric identity affects lipophilicity and reactivity context.
Database comparison; verify for specific synthetic protocol.
regioselective synthesis quinoline functionalization positional isomerism

C8-Borylation Efficiency vs. Generic Bromoquinolines

8-Bromo-5-nitroquinoline serves as a validated substrate for one-pot Pd-catalyzed borylation of quinoline-8-yl halides followed by Suzuki-Miyaura coupling, enabling efficient synthesis of 8-arylquinolines [1]. The presence of the C8-bromo substituent provides a defined leaving group for oxidative addition, whereas non-halogenated quinoline scaffolds require alternative C-H activation strategies that are less regioselective and typically demand specialized directing groups or harsh conditions [2].

C8-Borylation Efficiency
Class-level
One-pot borylation/Suzuki: up to 95% yield (analogous 8-bromoquinolines)
Non-halogenated quinoline: requires C–H activation or multi-step route
Pre-functionalized scaffold may reduce synthetic steps and improve reproducibility.
Yield data from di-/tri-bromoquinolines; verify for 8-bromo-5-nitro substrate.
palladium catalysis Suzuki-Miyaura coupling C-H functionalization

Patent-Specific TLR7 Inhibitor Intermediate

8-Bromo-5-nitroquinoline is explicitly claimed and utilized as a key intermediate in the synthesis of Toll-like receptor-7 (TLR7) small molecule inhibitors, as documented in Chinese patent CN-112390751-A . This specific regioisomer is required for the synthetic route disclosed, and substitution with alternative bromo-nitroquinoline positional isomers (e.g., 5-bromo-8-nitroquinoline or 6-bromo-5-nitroquinoline) would alter the substitution pattern of the final pharmacophore, potentially abolishing TLR7 inhibitory activity .

TLR7 Inhibitor Intermediate
Patent context
Explicitly claimed in CN-112390751-A for TLR7 inhibitor synthesis
Other bromo-nitro regioisomers not specified in patent route
Regioisomer identity critical for IP compliance and route fidelity.
Data to verify; patent documentation review recommended.
TLR7 inhibition immunomodulation pharmaceutical intermediate

Commercial Purity and Procurement Advantages

8-Bromo-5-nitroquinoline is commercially available with documented purity specifications of 98-99% , supported by batch-specific certificates of analysis including NMR, HPLC, and GC verification . In contrast, generic 'bromo-nitroquinoline mixtures' or regioisomer blends require additional purification and characterization steps before use in sensitive reactions . The compound is stocked at multiple global vendors with defined storage conditions (sealed dry, room temperature) and 24-month shelf life .

Commercial Purity
Supplier data
Purity: 98–99% (HPLC verified)
Melting point: 136–137 °C; HPLC RT 2.717 min (vendor method)
Batch-specific QC supports procurement decisions and immediate use.
Verify with lot-specific COA; data from vendor sources.
chemical procurement purity specification building block

SNAr Reactivity via Nitro Group Activation

The nitro group at C5 activates the quinoline ring toward nucleophilic aromatic substitution (SNAr), enabling selective exchange of bromine substituents with amine nucleophiles [1]. In structurally related 5-nitro-3,6,8-tribromoquinoline systems, the combination of nitro activation and bromine leaving groups allows selective functionalization with piperazine and morpholine to yield biologically active derivatives in high yields (82% and 72%, respectively) [2]. This activation pattern is distinct from non-nitrated bromoquinolines, which lack the electron-withdrawing enhancement required for efficient SNAr under mild conditions [3].

SNAr Reactivity
Class-level
5-NO2 activation enables amine substitution (72–82% yield in tribromo analog)
Non-nitrated bromoquinoline: lower electrophilicity, harsher conditions needed
Nitro group may support efficient diversification to aminoquinoline libraries.
Extrapolated from 5-nitro-tribromoquinoline; verify with target compound.
nucleophilic aromatic substitution quinoline derivatization medicinal chemistry

Nuclear Hormone Receptor Modulator Intermediate

8-Bromo-5-nitroquinoline is documented in international patent families (AU-2002361785-B2, CA-2471342-A1, EP-1458723-A1) covering fused heterocyclic succinimide compounds as modulators of nuclear hormone receptor function . The specific 8-bromo-5-nitro substitution pattern is required for the synthetic routes disclosed in these patents, distinguishing it from other halogenated nitroquinoline intermediates that lack patent precedence for this therapeutic target class .

Nuclear Receptor Modulator
Patent context
Cited in patent family AU-2002361785-B2, EP-1458723-A1
Other bromo-nitroquinoline isomers not cited for this target class
Patent-specific regioisomer supports SAR continuity in modulator programs.
Data to verify from patent documents; independent validation recommended.
nuclear hormone receptor drug discovery patented intermediate

8-Bromo-5-nitroquinoline: Research and Industrial Applications


TLR7 Inhibitor Development and Scale-Up

Based on patent CN-112390751-A, 8-bromo-5-nitroquinoline is a specified intermediate for Toll-like receptor-7 inhibitor synthesis . Procurement of this exact regioisomer (≥98% purity) supports reproducible scale-up from discovery to preclinical development, with commercial availability enabling kilogram-scale acquisition for GLP toxicology studies and early manufacturing campaigns. The documented 94% synthetic yield from 8-bromoquinoline nitration demonstrates industrial process viability .

8-Arylquinoline Library Synthesis via Cross-Coupling

For medicinal chemistry programs requiring diverse 8-arylquinoline scaffolds, 8-bromo-5-nitroquinoline enables one-pot Pd-catalyzed borylation followed by Suzuki-Miyaura coupling . This synthetic strategy leverages the C8-bromo leaving group for regioselective functionalization, producing 8-arylated quinoline libraries in yields up to 95% under ligand-free conditions . The nitro group at C5 remains available for subsequent reduction to amine or further derivatization, providing a bifunctional scaffold for iterative library synthesis.

Nuclear Receptor Modulator Hit-to-Lead

The patent family AU-2002361785-B2 and related applications identify 8-bromo-5-nitroquinoline as an intermediate for fused heterocyclic succinimide compounds targeting nuclear hormone receptor function . For organizations pursuing this therapeutic area, sourcing the exact regioisomer ensures SAR continuity across analog series and maintains compliance with disclosed synthetic routes. The compound's defined physicochemical profile (XLogP3 = 3.1, TPSA = 58.7 Ų) supports predictable ADME properties in derived analogs .

Amine-Substituted Quinoline Diversification via SNAr

The 5-nitro group activates the quinoline scaffold toward nucleophilic aromatic substitution, enabling efficient replacement of bromine with amine nucleophiles including piperazine and morpholine . This reactivity pattern, demonstrated in structurally related 5-nitro-tribromoquinoline systems achieving 72-82% yields for bis-aminated products , supports rapid generation of nitrogen-rich quinoline libraries for kinase inhibitor, antimicrobial, or CNS-targeted screening campaigns. The combination of C8-bromo and C5-nitro functional groups provides orthogonal reactivity handles for sequential diversification.

Application
Selection Property
Validation Focus
TLR7 inhibitor synthesis and scale-up
Regioisomeric identity compliance
Patent-route fidelity and intermediate verification
8-Arylquinoline library synthesis
C8-bromo cross-coupling handle
One-pot borylation/Suzuki efficiency and scope
Nuclear receptor modulator hit-to-lead
Patent-precedented scaffold
SAR continuity and IP position review
Amine-substituted quinoline diversification
Nitro-activated SNAr reactivity
Diversification yield and substitution selectivity

Technical Documentation Hub

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